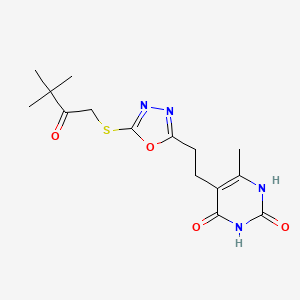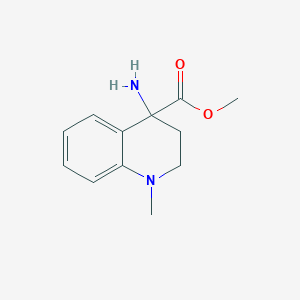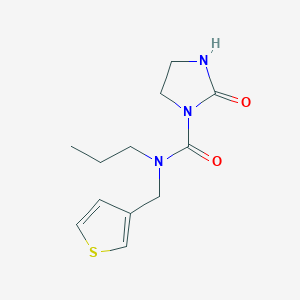![molecular formula C15H15N5O2S B3018295 6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 872696-20-3](/img/structure/B3018295.png)
6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a chemical entity that appears to be related to a class of compounds that include sulfanylidene pyrimidine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and pharmaceuticals. The provided data does not directly discuss this specific compound but offers insights into similar molecules that could help infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related sulfanylidene pyrimidine derivatives, as mentioned in the provided data, involves acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and conditions that would favor the formation of the 1,2,4-triazole and pyrimidine rings present in the target molecule.
Molecular Structure Analysis
The molecular structure of sulfanylidene pyrimidine derivatives is known to adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . This conformational flexibility could be relevant to the target compound, potentially affecting its interaction with biological targets. The presence of a 1,2,4-triazole ring in the target compound may also influence its overall geometry and electronic distribution.
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided data, similar compounds have been investigated for their potential as chemotherapeutic agents . The reactivity of such compounds could be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic structure, which can be studied through techniques like NBO analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanylidene pyrimidine derivatives can be explored through spectroscopic methods such as FT-IR and FT-Raman . These techniques provide information on the vibrational frequencies of the molecule, which are related to bond strengths and molecular interactions. The HOMO-LUMO gap and MEP analysis can give insights into the electronic properties, such as the potential for non-linear optical behavior and charge distribution within the molecule . Additionally, molecular docking studies can predict the inhibitory activity of these compounds against specific biological targets, suggesting their potential therapeutic applications .
Scientific Research Applications
Synthesis and Catalysis
- An efficient synthesis of pyridine-pyrimidines and their derivatives is reported, involving 1,3-dimethyl-6-aminouracil and carbonitriles, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method demonstrates the reusability of the catalyst and its significant activity, offering advantages in ease of recovery and workup (Rahmani et al., 2018).
Chemical Interactions and Reactions
- The study of ring cleavage reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines under various conditions led to the formation of multiple reaction products including pyrimidines and acetoacetamides. This research highlights the diverse chemical behavior and potential applications of these compounds in synthetic chemistry (Kinoshita et al., 1989).
Antimicrobial Activity
- Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives were synthesized and tested for antimicrobial activity. These compounds offer potential in the development of new antimicrobial agents, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (El-Agrody et al., 2001).
Green Chemistry Applications
- A one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones using aluminate sulfonic acid nanocatalyst under grinding technique was developed. This approach aligns with green chemistry principles, emphasizing high yields, short reaction times, and reusability of catalysts, showcasing the role of pyrimidine derivatives in sustainable chemical processes (Abdelrazek et al., 2019).
Structural and Electronic Properties
- The synthesis of 1,2,4-dithiazolidine-3,5-diones (dithiasuccinoyl-amines) from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines was studied. These heterocycles serve as amino protecting groups in peptide synthesis and as masked isocyanates, showcasing the structural and electronic utility of pyrimidine derivatives in organic synthesis (Barany et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . The cell cycle is responsible for cell growth and division. When CDK2 is inhibited, the cell cycle is disrupted, which can lead to the death of rapidly dividing cells, such as cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . This is particularly effective against cancer cells, which divide rapidly and uncontrollably. The compound has shown potent cytotoxic activities against certain cell lines .
properties
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-8-3-4-9(2)11(5-8)20-12(18-19-15(20)23)6-10-7-13(21)17-14(22)16-10/h3-5,7H,6H2,1-2H3,(H,19,23)(H2,16,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPGVYQKULRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)

![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)

![5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3018218.png)




![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)


![3-(3-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3018230.png)
